Isocapric Acid Methyl-d3 Ester
Description
Isocapric Acid Methyl-d3 Ester (IUPAC name: methyl-d3 8-methylnonanoate) is a deuterated derivative of isocapric acid (8-methylnonanoic acid), where three hydrogen atoms in the methyl ester group (–OCH₃) are replaced by deuterium (–OCD₃). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard to improve quantification accuracy . The molecular formula is C₁₁H₂₁D₃O₂, with a molecular weight of 215.34 g/mol. Its structural backbone consists of a branched C₁₀ fatty acid (isocapric acid) esterified with a deuterated methyl group, distinguishing it from linear-chain analogs .
Properties
Molecular Formula |
C₁₁H₁₉D₃O₂ |
|---|---|
Molecular Weight |
189.31 |
Synonyms |
8-Methylnonanoic acid methyl-d3 ester; Methyl 8-methyl-d3-nonanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Deuterated Methyl Esters
Branching and Chain Length
- This compound features a branched C₁₀ chain (8-methylnonanoate), which reduces crystallinity compared to linear esters like Arachidic Acid Methyl Ester-d3 (C₂₀ straight chain). This branching improves solubility in organic solvents, facilitating its use in chromatography .
- 2-Decyldodecanoic Acid Methyl-d3 Ester has a longer, branched C₂₂ chain, enhancing its hydrophobicity and making it suitable for lipid nanoparticle formulations .
Deuterium Substitution
- All compounds in Table 1 incorporate three deuterium atoms in the methyl ester group, minimizing isotopic interference in MS/MS fragmentation. For example, 3-Oxobutyric Acid Methyl-d3 Ester (CAS 107694-22-4) is used in pharmacokinetic studies due to its predictable fragmentation patterns .
Analytical Performance
- This compound exhibits a retention time shift of ~0.1–0.3 minutes compared to its non-deuterated analog in gas chromatography (GC), aiding peak identification .
- Arachidic Acid Methyl Ester-d3 shows a 98% isotopic purity, critical for minimizing background noise in high-resolution MS .
Research Findings and Industrial Relevance
- Thermal Stability: Deuterated methyl esters like this compound exhibit ~5–10% higher thermal stability than non-deuterated forms, as shown in pyrolysis-GC studies .
Notes on Deuterium Labeling
Q & A
Q. How is this compound used to study lipid-protein interactions in membrane systems?
- Methodological Answer : Incorporate the deuterated ester into model membranes (e.g., liposomes) and use neutron scattering or deuterium NMR to probe its localization and interaction with transmembrane proteins. Comparative studies with protonated esters reveal deuterium-specific effects on membrane fluidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
